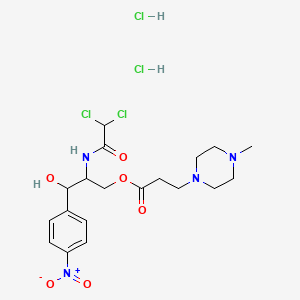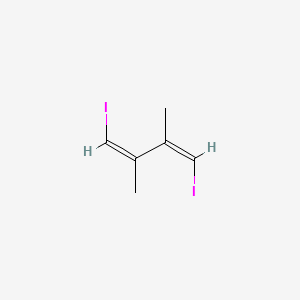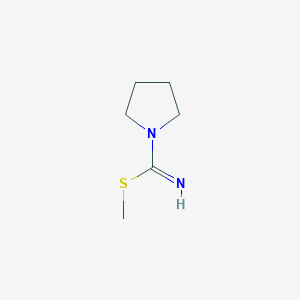
1-Pyrrolidinecarboximidothioicacid,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinecarboximidothioicacid, methyl ester (9CI) is a chemical compound with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a carboximidothioic acid methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboximidothioicacid, methyl ester typically involves the reaction of pyrrolidine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1-Pyrrolidinecarboximidothioicacid, methyl ester may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods .
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrrolidinecarboximidothioicacid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated compounds, base catalysts such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Pyrrolidinecarboximidothioicacid, methyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinecarboximidothioicacid, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pyrrolidinecarboximidothioic acid, ethyl ester
- 1-Pyrrolidinecarboximidothioic acid, propyl ester
- 1-Pyrrolidinecarboximidothioic acid, butyl ester
Uniqueness
1-Pyrrolidinecarboximidothioicacid, methyl ester is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. Compared to its analogs with different ester groups, the methyl ester variant may exhibit distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Número CAS |
758658-51-4 |
|---|---|
Fórmula molecular |
C6H12N2S |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
methyl pyrrolidine-1-carboximidothioate |
InChI |
InChI=1S/C6H12N2S/c1-9-6(7)8-4-2-3-5-8/h7H,2-5H2,1H3 |
Clave InChI |
VSUWBNNRTHPWKZ-UHFFFAOYSA-N |
SMILES canónico |
CSC(=N)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



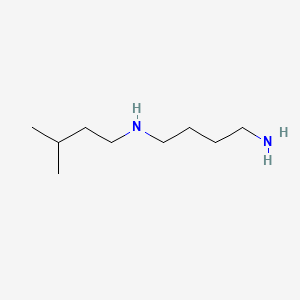

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)





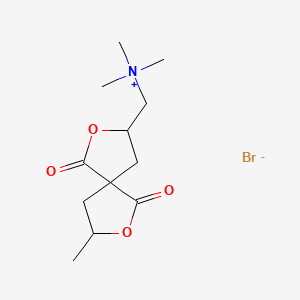
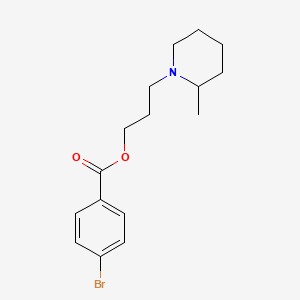
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
